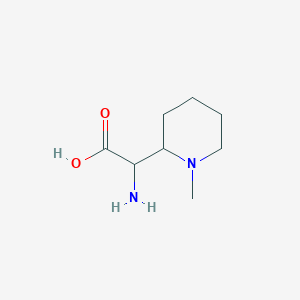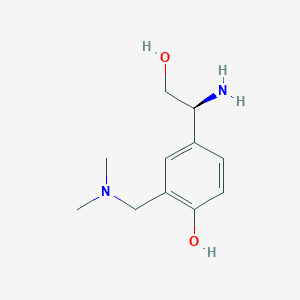
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol is a chiral organic compound that features both amino and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol typically involves multi-step organic reactions. One common route might include:
Starting Material: A substituted benzene derivative.
Functional Group Introduction: Introduction of amino and hydroxyl groups through reactions such as nitration, reduction, and hydrolysis.
Chiral Resolution: Separation of the (s)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementation of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
科学研究应用
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
®-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol: The enantiomer of the compound .
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the dimethylamino group.
2-((Dimethylamino)methyl)phenol: Lacks the amino and hydroxyl groups on the ethyl side chain.
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol is unique due to its specific combination of functional groups and chirality, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-[(1S)-1-amino-2-hydroxyethyl]-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-9-5-8(10(12)7-14)3-4-11(9)15/h3-5,10,14-15H,6-7,12H2,1-2H3/t10-/m1/s1 |
InChI 键 |
HQUOICMQLQOJLI-SNVBAGLBSA-N |
手性 SMILES |
CN(C)CC1=C(C=CC(=C1)[C@@H](CO)N)O |
规范 SMILES |
CN(C)CC1=C(C=CC(=C1)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)






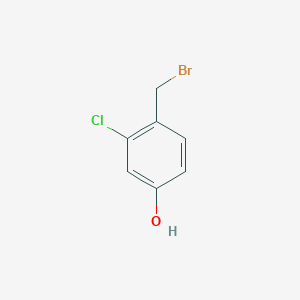
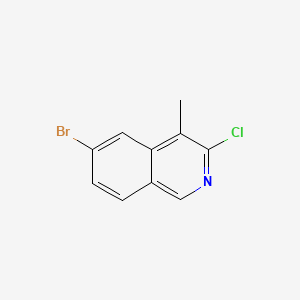
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
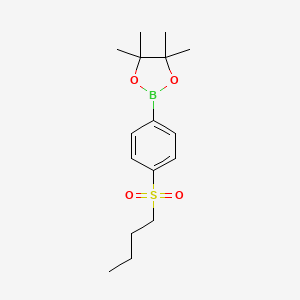
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
